molecular formula C9H15NO3 B3039152 N-Pentanoyl-L-homoserine lactone CAS No. 148497-11-4

N-Pentanoyl-L-homoserine lactone

Cat. No.: B3039152
CAS No.: 148497-11-4
M. Wt: 185.22 g/mol
InChI Key: BFIMURGDHGARTN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Pentanoyl-L-homoserine lactone: is a small diffusible signaling molecule and a member of the N-acyl-homoserine lactone family. These compounds are involved in quorum sensing, a process that bacteria use to coordinate gene expression and cellular metabolism based on their population density .

Mechanism of Action

Target of Action

N-Pentanoyl-L-homoserine lactone (C5-HSL) is a member of the N-acyl-homoserine lactone (AHL) family . AHLs are known to regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They play a crucial role in quorum sensing, a process that allows bacteria to sense population density and coordinate collective behaviors .

Mode of Action

This compound, as a small diffusible signaling molecule, passively diffuses across the bacterial envelope and accumulates intracellularly at high bacterial densities . It may bind to a protein related to the LuxR protein of V. fischeri and causes cell density-dependent gene expression .

Biochemical Pathways

The AHLs, including this compound, are involved in controlling gene expression and cellular metabolism . This regulatory process manifests itself with a variety of phenotypes including biofilm formation and virulence factor production .

Pharmacokinetics

It is known to be a small, diffusible molecule , suggesting that it may have good bioavailability

Result of Action

The action of this compound results in a variety of phenotypes including biofilm formation and virulence factor production . By controlling gene expression and cellular metabolism, it can significantly influence the behavior and characteristics of bacterial populations .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the effects of different AHLs, including this compound, were found to be significantly different at room temperature and low temperature . The residual amount of exogenous AHLs at room temperature was lower than that at low temperature . This suggests that temperature and other environmental factors can influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: The synthesis of N-acyl homoserine lactones typically involves the condensation of an acyl chain derived from a fatty acid and a homoserine lactone derived from S-adenosyl-L-methionine.

    Enzymatic Method: An enzymatic method using immobilized Candida antarctica lipase has been developed. This method involves the reaction of L-homoserine lactone hydrochloride with trimethylamine, an appropriate fatty acid, and a carbodiimide type compound.

Industrial Production Methods: Industrial production methods for N-acyl homoserine lactones are not extensively documented, but they likely involve similar synthetic routes as described above, scaled up for larger production volumes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Pentanoyl-L-homoserine lactone can undergo oxidation reactions, particularly at the acyl chain.

    Reduction: Reduction reactions can also occur, affecting the acyl chain or the lactone ring.

    Substitution: Substitution reactions can take place, especially at the acyl chain or the lactone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Comparison with Similar Compounds

  • N-Butanoyl-L-homoserine lactone
  • N-Hexanoyl-L-homoserine lactone
  • N-(3-oxodecanoyl)-L-homoserine lactone
  • N-(3-oxododecanoyl)-L-homoserine lactone

Comparison: N-Pentanoyl-L-homoserine lactone is unique in its specific acyl chain length, which affects its binding affinity and specificity for receptor proteins. This specificity can influence the types of bacterial behaviors it regulates, making it distinct from other N-acyl homoserine lactones .

Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-3-4-8(11)10-7-5-6-13-9(7)12/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIMURGDHGARTN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N[C@H]1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Pentanoyl-L-homoserine lactone
Reactant of Route 2
Reactant of Route 2
N-Pentanoyl-L-homoserine lactone
Reactant of Route 3
Reactant of Route 3
N-Pentanoyl-L-homoserine lactone
Reactant of Route 4
Reactant of Route 4
N-Pentanoyl-L-homoserine lactone
Reactant of Route 5
Reactant of Route 5
N-Pentanoyl-L-homoserine lactone
Reactant of Route 6
Reactant of Route 6
N-Pentanoyl-L-homoserine lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.